molecular formula C13H8N4 B14160889 Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- CAS No. 89075-48-9

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-

Katalognummer: B14160889
CAS-Nummer: 89075-48-9
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: MPDFIPDZEWFRTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is a heterocyclic compound that features an imidazo[4,5-c]pyridine ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to modulate signaling pathways, such as the NF-kappaB pathway, contributes to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is unique due to its specific structural features, which confer distinct pharmacological properties. Its fused imidazo[4,5-c]pyridine ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

89075-48-9

Molekularformel

C13H8N4

Molekulargewicht

220.23 g/mol

IUPAC-Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H8N4/c14-7-9-1-3-10(4-2-9)13-16-11-5-6-15-8-12(11)17-13/h1-6,8H,(H,16,17)

InChI-Schlüssel

MPDFIPDZEWFRTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.